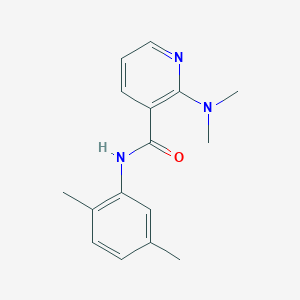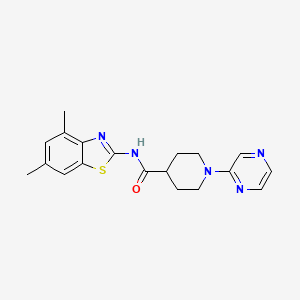
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was originally discovered in the 1990s as a potential anti-tumor agent, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mécanisme D'action
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. When this compound binds to STING, it triggers the production of type I interferons and other cytokines, which activate immune cells and lead to the destruction of tumor cells. This compound also inhibits the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of cytokine production, activation of immune cells, inhibition of angiogenesis, and induction of apoptosis (cell death) in tumor cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the immune system and its role in cancer. However, one limitation of using this compound is that it has not yet been approved for clinical use in humans, so its potential therapeutic applications are still being explored.
Orientations Futures
There are several potential future directions for research on 2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide. One area of interest is the development of combination therapies that use this compound in combination with other anti-cancer agents. Another area of interest is the development of new formulations of this compound that may be more effective or easier to administer. Finally, there is ongoing research into the potential use of this compound in the treatment of autoimmune diseases and other inflammatory conditions.
Méthodes De Synthèse
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The most common method of synthesis involves the reaction of 2,3-dimethylpyridine with dimethylformamide, followed by the addition of 2,3-dimethylphenyl isocyanate and dimethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its potential use as an anti-tumor agent. In preclinical studies, this compound has been shown to induce tumor regression in various types of cancer, including lung, breast, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-7-5-9-14(12(11)2)18-16(20)13-8-6-10-17-15(13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEYHUFNGMPNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N=CC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-5-methylthiophene-2-carboxamide](/img/structure/B7498139.png)
![5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7498150.png)

![2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)

![Ethyl 2-[(3,4-dimethylphenoxy)methyl]-1-ethylbenzimidazole-5-carboxylate](/img/structure/B7498189.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498205.png)

![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
